N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11(10-6-3-7-16-10)8-13-12(14)9-4-2-5-9/h3,6-7,9,11H,2,4-5,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLYBINTKAXEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of the substrates are optimized to achieve good yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has demonstrated notable antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential as a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Antioxidant Activity
The compound exhibits antioxidant properties, which were evaluated using the DPPH radical scavenging assay. The results are summarized below:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This indicates a dose-dependent ability to neutralize free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies have indicated that this compound may have neuroprotective effects. In cellular models of neurodegeneration:
- Reduced Cell Death : Treatment with the compound led to decreased neuronal cell death.
- Reactive Oxygen Species (ROS) : Levels of ROS were significantly reduced upon treatment.
These findings warrant further investigation into its potential for protecting neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's .
Study on Antimicrobial Efficacy
A study published in Molecules highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, emphasizing its relevance in combating antibiotic resistance .
Neuroprotection Research
Research published in Pharmacology Biochemistry and Behavior investigated its role in preventing neurotoxicity induced by glutamate, revealing promising results that support further exploration into its neuroprotective mechanisms .
Antioxidant Mechanism Elucidation
Investigations into the compound's mechanism revealed that it may modulate key antioxidant enzymes such as superoxide dismutase and catalase, contributing to its observed antioxidant activity .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. As an acetamide derivative, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions. These interactions can lead to the inhibition of bacterial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide with two related compounds:
Key Differences and Implications
Substituent Effects
- Target vs. CAS 2309312-98-7: The methoxy group in the target compound enhances lipophilicity compared to the hydroxy group in CAS 2309312-98-7, which may improve membrane permeability but reduce hydrogen-bonding capacity.
Backbone and Pharmacological Relevance
Physicochemical Properties
- The target compound’s lower molecular weight (223.2 vs. 291.4 for CAS 2309312-98-7) suggests better bioavailability.
- The absence of sulfur in the target compound may reduce metabolic oxidation risks compared to thiophene-containing analogs .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures may interact with cannabinoid receptors (CB1 and CB2), influencing pain perception and immune responses .
- MAPK Pathway Inhibition : The compound may inhibit the MAPK pathway, which is crucial in various cellular processes, including proliferation and survival in cancer cells .
- Autophagy Regulation : There is evidence suggesting that this compound might affect autophagy, a cellular process that can influence cancer cell survival and resistance to therapy .
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. It has been demonstrated to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell cycle progression.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.4 | Induction of apoptosis through caspase activation |
| Lung Cancer | 7.8 | Cell cycle arrest at G1 phase |
| Colon Cancer | 4.6 | Inhibition of MAPK pathway |
Neuroprotective Effects
In a mouse model of optic nerve injury, administration of the compound showed protective effects on retinal ganglion cells, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Study on Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines, demonstrating dose-dependent cytotoxicity and the ability to inhibit tumor growth in vivo.
- Findings: The compound reduced tumor volume by approximately 30% compared to control groups.
-
Neuroprotection in Animal Models : In an experimental model involving retinal damage, the compound was administered systemically, resulting in a significant reduction in cell death compared to untreated controls.
- Results: Histological analysis showed preserved retinal architecture and reduced apoptosis markers.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-[2-(furan-2-yl)-2-methoxyethyl]cyclobutanecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the furan-2-ylmethoxyethyl intermediate via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the cyclobutanecarboxamide group using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- Optimization : Yield and purity are maximized by controlling solvent polarity (e.g., dichloromethane or THF), low-temperature conditions (-78°C for sensitive steps), and stoichiometric ratios of reagents. Reflux in aprotic solvents under inert atmosphere (N₂/Ar) is recommended for stability .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for furan protons), methoxy group (δ ~3.3 ppm), and cyclobutane carboxamide (δ 1.5–2.5 ppm for cyclobutane protons) .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₂H₁₇NO₃: theoretical 239.1157, observed 239.1155) .
Q. What initial bioactivity screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram- bacteria), and enzyme inhibition (e.g., kinase or protease targets) using dose-response curves.
- Structural analogs : Compare activity with related furan-carboxamides (e.g., N-(2-methoxyphenyl)furan-2-carboxamide derivatives) to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., COX-2 or EGFR). Prioritize hydrogen bonding between the carboxamide group and active-site residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate binding free energy (MM-PBSA/GBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., furan ring hydrophobicity, methoxy group orientation) using Schrödinger’s Phase .
Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with activity trends. For example, methoxy groups may enhance solubility but reduce target affinity .
- Meta-Analysis : Aggregate data from PubChem and validated literature to identify confounding factors (e.g., assay conditions, cell-line variability) .
- In Silico ADMET Prediction : Use tools like SwissADME to assess bioavailability, metabolic stability, and potential off-target effects that may explain discrepancies .
Q. What strategies optimize reaction selectivity in derivatizing the cyclobutanecarboxamide moiety?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amide group with Boc or Fmoc to prevent side reactions during alkylation/oxidation of the cyclobutane ring .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective functionalization of the cyclobutane .
- High-Throughput Screening (HTS) : Test >100 solvent/base combinations (e.g., DMF/DBU vs. THF/KOtBu) to maximize yield in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
